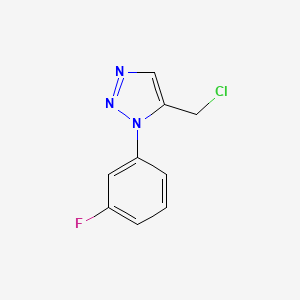

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

Overview

Description

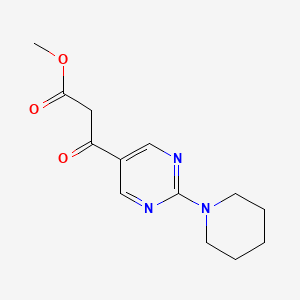

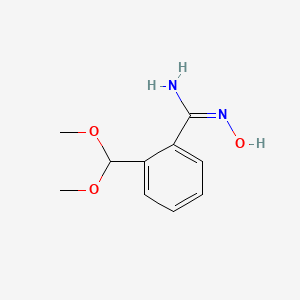

The compound “4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a chloromethyl group, an ethyl group, and a 4-fluorophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cycloaddition reactions . For instance, 1,2,3-triazoles can be synthesized from azides and alkynes in a reaction known as the Huisgen cycloaddition .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its electronegativity .Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including "4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole," are crucial for developing new drugs due to their wide range of biological activities. They have been explored for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for numerous modifications, contributing to the synthesis of compounds with enhanced efficacy and specificity for various biological targets (Ferreira et al., 2013).

Synthetic Routes and Chemical Transformations

Research has focused on developing novel synthetic routes for 1,2,3-triazoles, highlighting their role in drug discovery and pharmaceutical chemistry. The azide-alkyne cycloaddition reaction, a cornerstone of click chemistry, is particularly notable for synthesizing 1,2,3-triazoles, including derivatives of "4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole." These routes offer advantages in terms of efficiency, selectivity, and environmental friendliness, which are crucial for sustainable chemistry practices (Kaushik et al., 2019).

Biological Applications and Mechanisms of Action

The antibacterial activity of triazole derivatives, especially against resistant strains like MRSA, is of significant interest. Triazoles act as inhibitors of several key bacterial enzymes, showcasing their potential as novel antibacterial agents. Their ability to inhibit DNA gyrase, topoisomerase IV, and other critical proteins underscores their role in addressing antibiotic resistance (Li & Zhang, 2021).

Advancements in Eco-friendly Synthesis

The development of eco-friendly synthetic methods for triazoles, such as those based on copper-catalyzed azide-alkyne cycloadditions (CuAAC), is crucial. These methods emphasize green chemistry principles, including the use of renewable resources, reduction of waste, and energy efficiency. The research in this area aims to make the synthesis of triazole derivatives more sustainable and environmentally friendly (de Souza et al., 2019).

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFN3/c1-2-11-10(7-12)14-15-16(11)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGSMSFYRILYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=C(C=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)

![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)

![Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate](/img/structure/B1426682.png)